N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c19-16(15-4-1-9-20-15)17-11-13-5-7-18(8-6-13)12-14-3-2-10-21-14/h1-4,9-10,13H,5-8,11-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGAPDMRWKTHDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CO2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting thiophene-2-carboxaldehyde with piperidine in the presence of a suitable catalyst.
Introduction of the Furan-2-carboxamide Moiety: The piperidine intermediate is then reacted with furan-2-carboxylic acid or its derivatives under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles or nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Biology: It is used in studies related to cellular signaling pathways and molecular mechanisms of action.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, and ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Differences
The table below highlights key structural distinctions between the target compound and related fentanyl analogs:
Key Observations :
- The thiophen-2-ylmethyl group at the 1-position distinguishes the target compound from most fentanyl analogs, which typically feature a phenethyl substituent.
- The furan-2-carboxamide group at the 4-position is shared with furanylfentanyl but differs in its linkage via a methylene bridge, which may alter conformational flexibility and receptor binding .
Pharmacological Properties
While direct receptor affinity data for the target compound are unavailable, inferences can be drawn from structural analogs:
Hypothesized Activity of Target Compound :
- The thiophene substituent may enhance lipophilicity and receptor binding compared to phenyl groups.
- The methylene bridge in the 4-position substituent could reduce steric hindrance, favoring receptor interaction.
Metabolic and Toxicological Considerations
- Furanylfentanyl : Metabolized via oxidative defuranization, producing toxic intermediates linked to hepatotoxicity .
- Thiophene-Containing Analogs: Thiophene rings are prone to bioactivation into reactive epoxides or sulfoxides, increasing risk of organotoxicity .
- This could exacerbate overdose risks due to synergistic respiratory depression and tissue damage .
Legal and Regulatory Status
- Furanylfentanyl : Listed in Schedule I of the 1961 Single Convention on Narcotic Drugs .
- Tetrahydrofuranylfentanyl : Similarly controlled under international law .
- Thiofuranyl Fentanyl : Regulated in jurisdictions like Missouri (USA) under emergency scheduling .
- Target Compound : Likely classified as a controlled substance analogue under the U.S. Federal Analog Act or EU drug legislation due to structural resemblance to Schedule I opioids .
Biological Activity
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)furan-2-carboxamide is a synthetic organic compound notable for its unique structural characteristics, which include a thiophene ring, a piperidine ring, and a furan-2-carboxamide moiety. This composition suggests potential biological activities that merit further exploration in medicinal chemistry.
Chemical Structure and Properties
The compound's structure contributes to its interaction with various biological targets, including receptors, enzymes, and ion channels. The presence of heterocyclic systems enhances its pharmacological profile, making it a candidate for therapeutic applications.
| Structural Feature | Description |
|---|---|
| Thiophene Ring | Contributes to electron delocalization and potential receptor binding. |
| Piperidine Ring | Provides basicity and steric properties favorable for biological interactions. |
| Furan-2-Carboxamide | Enhances solubility and may influence metabolic stability. |
The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific molecular targets within biological systems. This compound may interact with various receptors, leading to diverse pharmacological effects such as:
- Receptor Binding: The compound may exhibit affinity for specific receptors, influencing signaling pathways.
- Enzyme Inhibition: Potential inhibition of key enzymes involved in metabolic processes.
- Ion Channel Modulation: Possible alteration of ion channel activity, impacting cellular excitability.
Research Findings
Current research on the biological activity of this compound is limited but suggests promising avenues for investigation. Studies indicate that similar compounds have exhibited significant bioactivity, including:
- Antimicrobial Activity: Compounds with similar structures have shown effectiveness against various pathogens.
- Antioxidant Properties: The presence of heterocycles like thiophene can enhance antioxidant activity.
- Cytotoxic Effects: Preliminary studies suggest potential cytotoxicity against cancer cell lines.
Case Studies
While specific case studies focusing solely on this compound are scarce, related compounds provide insight into its potential applications:
- Study on Piperidine Derivatives: Research indicated that piperidine-based compounds exhibit significant activity against certain cancer cell lines, suggesting that modifications to the piperidine structure could enhance efficacy.
- Thiophene-Based Antimicrobials: A study highlighted the antimicrobial properties of thiophene derivatives, indicating that the incorporation of a thiophene ring could confer similar benefits to this compound.
Synthesis and Industrial Applications
The synthesis of this compound involves multiple steps starting from readily available precursors. Key steps include:
- Formation of Piperidine Intermediate: Reacting thiophene derivatives with piperidine.
- Introduction of Furan Moiety: Combining the piperidine intermediate with furan derivatives under controlled conditions.
Industrial applications may benefit from optimizing these synthetic routes to enhance yield and purity using advanced techniques such as continuous flow reactors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
